2-Chloro-5-fluoro-4-piperazin-1-ylpyrimidine dihydrochloride
Overview
Description
2-Chloro-5-fluoro-4-piperazin-1-ylpyrimidine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a chloro and fluoro substituent on the pyrimidine ring, as well as a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-piperazin-1-ylpyrimidine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-fluoropyrimidine and piperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide or acetonitrile. The reaction temperature is maintained at an optimal level to ensure the desired product formation.
Formation of Intermediate: The initial reaction between 2-chloro-5-fluoropyrimidine and piperazine leads to the formation of an intermediate compound.
Final Product: The intermediate is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-piperazin-1-ylpyrimidine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, resulting in the breakdown of the piperazine moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions are employed to facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Chloro-5-fluoro-4-piperazin-1-ylpyrimidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-piperazin-1-ylpyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 2-Chloro-5-fluoro-4-piperazin-1-ylpyrimidine dihydrochloride.
4-Piperazin-1-ylpyrimidine: Another related compound with similar structural features.
2-Chloro-4-piperazin-1-ylpyrimidine: A compound with a similar piperazine moiety but lacking the fluoro substituent.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents on the pyrimidine ring, as well as the piperazine moiety
Properties
IUPAC Name |
2-chloro-5-fluoro-4-piperazin-1-ylpyrimidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClFN4.2ClH/c9-8-12-5-6(10)7(13-8)14-3-1-11-2-4-14;;/h5,11H,1-4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNNDSFEEAARAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=C2F)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl3FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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